molecular formula C12H24 B14623889 3,3-Dimethyldec-1-ene CAS No. 58177-70-1

3,3-Dimethyldec-1-ene

Cat. No.: B14623889
CAS No.: 58177-70-1
M. Wt: 168.32 g/mol
InChI Key: WPEKBGOQNGFGMS-UHFFFAOYSA-N
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Description

3,3-Dimethyldec-1-ene is a hydrocarbon compound with the molecular formula C12H24, characterized by a terminal double bond (ene) and a branched alkyl chain with two methyl groups on the third carbon. This structure places it within a class of alkenes similar to 3,3-Dimethyl-1-butene (also known as Neohexene), which is noted for its utility as a precursor in synthesizing more complex molecules, such as in the production of synthetic musks . As a high-purity material supplied For Research Use Only, it serves as a valuable building block in organic synthesis and materials science. Its primary research applications are derived from its structural features, making it a potential intermediate in catalytic processes like alkene metathesis, a reaction where similar compounds are used as hydrogen acceptors or to create new carbon-carbon bonds . The branched structure of this compound may also be investigated for modifying the physical properties, such as melting point or viscosity, of polymers or lubricants when incorporated as a co-monomer or additive. Furthermore, aliphatic alkanes and alkenes with related structures have been studied in environmental research for their role in the phytochemical removal of heavy metals, suggesting potential cross-disciplinary applications . Researchers value this compound for exploring structure-activity relationships and developing novel chemical entities in fine chemical and pharmaceutical research. All chemical properties and hazard information should be confirmed through appropriate safety data sheets.

Properties

CAS No.

58177-70-1

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

3,3-dimethyldec-1-ene

InChI

InChI=1S/C12H24/c1-5-7-8-9-10-11-12(3,4)6-2/h6H,2,5,7-11H2,1,3-4H3

InChI Key

WPEKBGOQNGFGMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyldec-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethyl-1-butene with a suitable alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 3,3-dimethyl-1-butyne to form the desired alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through the oligomerization of smaller alkenes using a metal catalyst. This process involves the combination of smaller alkene molecules to form the larger this compound molecule.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyldec-1-ene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: Corresponding alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

3,3-Dimethyldec-1-ene is used in various scientific research applications, including:

    Chemistry: As a reactant in organic synthesis and polymerization reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyldec-1-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In reduction reactions, the compound gains electrons, leading to the formation of reduced products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Dec-1-ene and Derivatives

Dec-1-ene (linear structure) serves as a baseline for comparison. Branched derivatives like 3,3-Dimethyldec-1-ene exhibit lower boiling points and altered reactivity due to steric hindrance and reduced molecular symmetry. For example, hydrogenated Dec-1-ene oligomers (CAS 68037-01-4) demonstrate how branching increases molecular complexity, impacting applications in polymer chemistry .

3,7-Dimethyloct-1-ene

This shorter-chain branched alkene (CAS 4984-01-4) shares structural similarities but differs in chain length and branching position. Its 100% purity in commercial formulations highlights stability under standard conditions, though reactivity in polymerization or oxidation may vary compared to longer-chain analogs like this compound .

Aromatic vs. Aliphatic Branching

3-Phenyldodecane (CAS 4621-36-7) and other 3-phenylalkanes in illustrate how aromatic branching contrasts with aliphatic branching. While this compound is purely aliphatic, phenyl-substituted compounds exhibit enhanced rigidity and distinct electronic properties, affecting solubility and thermal stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Not Provided¹ C₁₂H₂₂ 166.30 Lower boiling point vs. linear alkenes; used in specialty polymers
Dec-1-ene, hydrogenated oligomer 68037-01-4 Variable² Variable² Polymer stabilizers; lubricant additives
3,7-Dimethyloct-1-ene 4984-01-4 C₁₀H₁₈ 138.25 High purity (100%); reactive in alkylation
3-Phenyldodecane 4621-36-7 C₁₈H₃₀ 246.43 Aromatic branching; rigid structure

²Oligomers vary in chain length and substitution.

Research Findings

  • Reactivity : Branched alkenes like this compound undergo slower electrophilic addition than linear isomers due to steric effects.
  • Thermal Stability : Hydrogenated Dec-1-ene oligomers () demonstrate enhanced thermal resistance, suggesting similar benefits for branched derivatives in high-temperature applications.
  • Industrial Relevance : Shorter-chain analogs like 3,7-dimethyloct-1-ene are prioritized in fine chemical synthesis, while longer-chain variants may serve as intermediates in surfactant production .

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